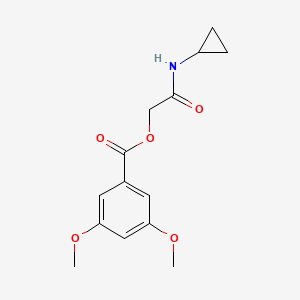

(Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate

Description

"(Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate" is a benzoate ester derivative characterized by a 3,5-dimethoxy-substituted aromatic ring and a cyclopropylcarbamoyl-functionalized methyl ester group. The compound’s structural complexity suggests applications in medicinal chemistry or agrochemicals, particularly given the prevalence of carbamoyl esters in pesticides (e.g., methylcarbamates in ) .

Properties

IUPAC Name |

[2-(cyclopropylamino)-2-oxoethyl] 3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-18-11-5-9(6-12(7-11)19-2)14(17)20-8-13(16)15-10-3-4-10/h5-7,10H,3-4,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMADAOPWSNMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OCC(=O)NC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate typically involves the reaction of 3,5-dimethoxybenzoic acid with cyclopropyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Step 1: Activation of 3,5-dimethoxybenzoic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

Step 2: Reaction of the active ester with cyclopropyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

(Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylcarbamoyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. The methoxy groups on the benzene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The position of methoxy groups on the benzene ring significantly influences physicochemical properties. For example:

- 3,5-Dimethoxybenzoate derivatives exhibit lower solubility in water compared to 2,3- and 2,6-isomers due to stronger electron-withdrawing inductive effects and reduced steric hindrance .

- Copper(II) complexes of 3,5-dimethoxybenzoate demonstrate distinct thermal decomposition pathways (e.g., dehydration steps at higher temperatures) and the lowest solubility (10⁻⁵–10⁻² mol·dm⁻³), whereas 2,6-dimethoxybenzoate salts are the most soluble .

Solubility and Stability

Table 1: Solubility and Magnetic Properties of Cu(II) Dimethoxybenzoates

| Compound | Solubility (mol·dm⁻³) | Effective Magnetic Moment (BM, 77–303 K) |

|---|---|---|

| Cu(II) 3,5-dimethoxybenzoate | ~10⁻⁵ | 0.67–1.75 |

| Cu(II) 2,3-dimethoxybenzoate | ~10⁻³ | 0.47–1.47 |

| Cu(II) 2,6-dimethoxybenzoate | ~10⁻² | 0.46–1.47 |

The reduced solubility of 3,5-dimethoxybenzoates correlates with enhanced electron delocalization and stabilization of the aromatic system. The cyclopropylcarbamoyl group in the target compound likely further decreases solubility due to hydrophobic interactions.

Thermal and Spectroscopic Behavior

- Thermal decomposition : 3,5-dimethoxybenzoate complexes lose water molecules at higher temperatures (outer coordination sphere) compared to 2,6-isomers, suggesting greater thermal stability .

- Spectroscopy : Infrared (IR) spectra of dimethoxybenzoates show characteristic C=O stretching (~1700 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹), with shifts depending on substituent positions .

Biological Activity

(Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 380193-95-3

- Molecular Weight : 237.25 g/mol

The compound features a cyclopropyl group, a carbamoyl moiety, and a methyl ester derived from 3,5-dimethoxybenzoic acid. This unique structure may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain kinases involved in inflammatory pathways.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential in inhibiting serine/threonine kinases, which play critical roles in cellular signaling pathways related to inflammation and cell proliferation.

- Modulation of Signaling Pathways : By affecting kinase activity, this compound may modulate downstream signaling pathways that influence cell survival and apoptosis.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The following table summarizes its antimicrobial effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Low |

These results suggest that the compound could be further developed as an antimicrobial agent.

Anti-inflammatory Properties

Research has demonstrated that the compound can reduce inflammation markers in vitro. In a study involving human cell lines, treatment with this compound resulted in a significant decrease in cytokine levels such as IL-6 and TNF-alpha.

Case Studies

-

Case Study on Inflammatory Disease Models :

- In a murine model of arthritis, administration of the compound led to a reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

-

Cancer Cell Line Studies :

- In vitro studies using breast cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis. The IC50 values were determined to be around 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.